![molecular formula C18H14F3N5O B2535330 [1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl][3-(trifluoromethyl)phenyl]methanone CAS No. 860648-94-8](/img/structure/B2535330.png)
[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl][3-(trifluoromethyl)phenyl]methanone
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Description
The compound “[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl][3-(trifluoromethyl)phenyl]methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves the oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .Scientific Research Applications
Chemical Inhibitors and Enzyme Selectivity
Compounds with structures related to cyclopenta[d]pyrimidin and triazolyl groups have been studied for their roles as chemical inhibitors of cytochrome P450 isoforms in human liver microsomes. These isoforms are crucial for the metabolism of many drugs, and inhibitors can help predict drug-drug interactions (Khojasteh et al., 2011).
Heterocyclic Compounds Synthesis
Heterocyclic compounds, such as oxazines and benzoxazines, have been synthesized through processes that might be similar to those involving the compound of interest. These processes involve dehydration and cyclization, highlighting the versatility and reactivity of these chemical frameworks in synthesizing complex molecules (Sainsbury, 1991).
Antibacterial Activity
Triazole-containing hybrids, which are structurally related to the triazolyl component of the compound, have shown promising antibacterial activity against Staphylococcus aureus. These compounds are notable for their dual or multiple mechanisms of action, suggesting potential therapeutic applications (Li & Zhang, 2021).
Novel Triazole Derivatives
Research into novel triazole derivatives, including 1H-1,2,3-triazole and related families, has demonstrated a broad range of biological activities. These studies underscore the significance of triazole structures in developing new medications with anti-inflammatory, antimicrobial, and antiviral properties (Ferreira et al., 2013).
properties
IUPAC Name |
[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)triazol-4-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N5O/c1-10-13-6-3-7-14(13)23-17(22-10)26-9-15(24-25-26)16(27)11-4-2-5-12(8-11)18(19,20)21/h2,4-5,8-9H,3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQZQOGPMQYGEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)N3C=C(N=N3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl][3-(trifluoromethyl)phenyl]methanone |
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